CID 137699609
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Overview
Description
CID 137699609 is a chemical compound listed in the PubChem database
Chemical Reactions Analysis
CID 137699609 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
CID 137699609 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a lead compound for drug development. In industry, it may be utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 137699609 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is not available, it is likely that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
CID 137699609 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or biological activities. For example, compounds such as aspirin (CID 2244) and salicylsalicylic acid (CID 5161) share structural similarities but differ in their specific properties and applications. The comparison of this compound with such compounds can provide insights into its distinct characteristics and potential advantages .
Properties
Molecular Formula |
C26H31N10O2S |
---|---|
Molecular Weight |
547.7 g/mol |
InChI |
InChI=1S/C19H24N10O.C7H7OS/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;1-6-2-4-7(9-8)5-3-6/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2-5H,1H3/b26-11+,27-12+; |
InChI Key |
YFMAFYBIHLGWPP-NJFKTRIISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S]=O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC1=CC=C(C=C1)[S]=O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
Origin of Product |
United States |
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